1-(4-biphenylyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
Overview
Description
1-(4-biphenylyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C21H28ClNO2 and its molecular weight is 361.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.1808568 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solid-state Characterization and Crystal Polymorphism
The solid-state characterization and crystal polymorphism of local anaesthetic drugs, including compounds similar to "1-(4-biphenylyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride," were investigated to understand their thermal properties, vibrational spectroscopy, powder X-ray diffractometry, and solid-state NMR. These studies provide insights into the stability, structural, and molecular-level mobility of such compounds, critical for their formulation and storage (A. C. Schmidt, 2005).
Neuroprotective Agents
Research into neuroprotective agents has identified compounds structurally related to "this compound" that act as potent N-methyl-D-aspartate (NMDA) antagonists. These compounds, through structural activity relationships, offer potential treatments for neurodegenerative diseases by protecting neurons from glutamate toxicity and other forms of neurotoxicity without the undesired side effects seen with nonselective NMDA antagonists (B. Chenard et al., 1995).
Growth-promoting Activity
The synthesis and evaluation of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols, closely related to the chemical structure , have demonstrated significant growth-promoting activity in agricultural applications. These compounds, when applied as pre-sowing treatments, have been shown to increase productivity in crops such as beetroots and potatoes, highlighting their potential utility in enhancing agricultural yield (M. Omirzak et al., 2013).
Serotonin Receptor Ligands
Compounds structurally related to "this compound" have been studied for their potential as serotonin (5-HT4) receptor ligands. These studies focus on their application in enhancing cognitive performance and potentially treating cognitive dysfunctions, such as those induced by atropine. The research also explores the selective activation of central 5-HT4 receptors and the differential effects of hydrophobic versus hydrophilic agonists on cognitive function (D. Fontana et al., 1997).
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-17-11-13-22(14-12-17)15-20(23)16-24-21-9-7-19(8-10-21)18-5-3-2-4-6-18;/h2-10,17,20,23H,11-16H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQUIWPYQAXKDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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